5-Bromo-2,4,4-trimethylpent-1-ene
Description
Contextualization within Halogenated Alkene Chemistry
Halogenated alkenes are a cornerstone of synthetic organic chemistry, primarily due to the dual reactivity conferred by the carbon-carbon double bond and the carbon-halogen bond. numberanalytics.comlibretexts.org The alkene moiety, being an electron-rich region, is susceptible to electrophilic attack, making it a prime site for addition reactions. numberanalytics.comlibretexts.orgsavemyexams.com The addition of halogens like bromine (Br₂) or hydrogen halides (HBr) to alkenes is a fundamental transformation. libretexts.org The mechanism for the addition of Br₂ typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile (such as a bromide ion) in a backside attack. leah4sci.commasterorganicchemistry.com This process results in an anti-addition product, where the two bromine atoms add to opposite faces of the original double bond. masterorganicchemistry.com
The bromine atom in a bromoalkane structure also introduces a reactive handle for nucleophilic substitution and elimination reactions. researchgate.net The carbon-bromine bond is polarized, with the carbon atom being electrophilic, and bromide is a good leaving group. doubtnut.comquora.com This allows for the displacement of the bromide by a wide range of nucleophiles, a key strategy for introducing new functional groups. quora.com In the case of 5-Bromo-2,4,4-trimethylpent-1-ene, the bromine is on a primary carbon, which would typically favor an SN2-type substitution. However, the adjacent sterically bulky neopentyl-like group is expected to significantly hinder this approach. sarthaks.comgauthmath.com
Strategic Importance of Branched Alkenes in Chemical Synthesis
Branched alkenes are of significant strategic importance in chemical synthesis as they are precursors to molecules with highly substituted and sterically congested carbon skeletons. These structures are prevalent in many natural products and pharmaceutically active compounds, where the specific three-dimensional arrangement of atoms is crucial for biological activity. The incorporation of quaternary carbon centers, such as the one present in this compound, is a common challenge in synthetic chemistry.
The use of branched building blocks allows for the creation of complex molecular architectures that can impart specific physical and chemical properties, such as increased lipophilicity or metabolic stability. Alkenes, in general, are exceptionally versatile intermediates, providing access to a wide array of functional groups through various addition and oxidation reactions. sigmaaldrich.com Highly branched alkenes, therefore, serve as valuable starting points for the synthesis of intricate target molecules that would be difficult to assemble from linear precursors. leah4sci.com
Overview of Prior Research on Related Brominated Organic Scaffolds
While specific research on this compound is limited, studies on related brominated organic scaffolds provide valuable context. For instance, 5-bromo-1-pentene (B141829), a simpler analog, is a well-utilized reagent in organic synthesis. sigmaaldrich.comguidechem.combloomtechz.com It serves as a precursor for introducing the pentenyl group into molecules and is used in the synthesis of various compounds, from natural products to specialized polymers. sigmaaldrich.com Its synthesis can be achieved through methods like the dehydrohalogenation of 1,5-dibromopentane. guidechem.comchemicalbook.comgoogle.com
Research into other brominated scaffolds has shown their utility in diverse areas. Brominated carbazoles have been identified as potential antibiotic adjuvants, demonstrating the role of brominated motifs in medicinal chemistry. In materials science, brominated graphene has been developed as a versatile precursor for further functionalization, highlighting the utility of the carbon-bromine bond as a synthetic anchor. google.com Furthermore, studies on the reactivity of sterically hindered bromoalkenes have explored their transformation into useful synthons like α-bromoketones. researchgate.netbeilstein-journals.orgnih.gov These examples underscore the broad potential of brominated compounds in various scientific disciplines.
Research Aims and Scope for this compound
Given the unique structural features of this compound and the general lack of specific literature, a clear set of research aims can be defined to explore its synthetic potential.
A primary research goal would be to establish efficient and selective synthetic routes to this compound. A logical starting material is the commercially available alkene, 2,4,4-trimethyl-1-pentene (B89804) (α-diisobutylene). sigmaaldrich.comchemicalbook.comnih.govfishersci.ca Potential pathways to explore include:
Allylic Bromination: The use of reagents like N-Bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom at the allylic position (C3). However, this would lead to an isomer and not the target compound.
Hydrobromination of a Dienyl Precursor: A hypothetical synthesis could involve the selective hydrobromination of a diene, such as 2,4,4-trimethylpenta-1,4-diene. This would require careful control of reaction conditions to achieve the desired regioselectivity.
Functional Group Interconversion: A more plausible route would involve the synthesis of 2,4,4-trimethylpent-4-en-1-ol, followed by its conversion to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This mirrors known procedures for synthesizing similar bromoalkenes. guidechem.com
A key research aim is to systematically investigate the reactivity of the two primary functional groups in this compound.
Reactions at the C-Br Bond: The primary alkyl bromide is expected to undergo nucleophilic substitution. However, due to the extreme steric hindrance from the adjacent quaternary carbon (a neopentyl-like arrangement), Sₙ2 reactions are predicted to be exceptionally slow. doubtnut.comsarthaks.comgauthmath.comacs.org Investigations with various nucleophiles under forcing conditions would be necessary to map out this reactivity. Elimination reactions (E2) using sterically hindered bases could also be explored to potentially form a conjugated diene. youtube.com
Reactions at the Alkene: The terminal double bond should be susceptible to standard electrophilic addition reactions. numberanalytics.comlibretexts.orgyoutube.com It would be important to study reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation to see how the bulky alkyl group influences the stereoselectivity of these transformations. Halogenation with Br₂ would likely lead to a vicinal dibromide through a bromonium ion intermediate. leah4sci.commasterorganicchemistry.comyoutube.com
A comparative table of hypothesized reactivity is presented below.
| Reaction Type | Reagent Example | Expected Product with this compound | Predicted Reactivity Rate | Notes |
| Nucleophilic Substitution (Sₙ2) | NaN₃ | 5-Azido-2,4,4-trimethylpent-1-ene | Very Slow | Severe steric hindrance from the neopentyl-like group is expected to drastically reduce the rate of backside attack. sarthaks.comgauthmath.comacs.org |
| Elimination (E2) | Potassium tert-butoxide | 2,4,4-Trimethylpenta-1,4-diene | Moderate to Fast | A sterically hindered base would favor abstraction of the proton at C4, leading to a conjugated diene. youtube.com |
| Electrophilic Addition (Halogenation) | Br₂ in CCl₄ | 1,2,5-Tribromo-2,4,4-trimethylpentane | Fast | Proceeds via a cyclic bromonium ion, followed by nucleophilic attack by bromide. masterorganicchemistry.com |
| Electrophilic Addition (Hydroboration-Oxidation) | 1. BH₃-THF; 2. H₂O₂, NaOH | 5-Bromo-2,4,4-trimethylpentan-1-ol | Fast | Anti-Markovnikov addition is expected, placing the hydroxyl group on the terminal carbon. |
Detailed mechanistic studies are crucial to understanding the unique behavior of this compound.
Substitution/Elimination Pathways: Kinetic studies would be invaluable to quantify the degree of rate retardation in nucleophilic substitution reactions compared to less hindered primary alkyl bromides. acs.org This would provide insight into the energetic cost of the sterically crowded transition state. Competition studies between substitution and elimination with different base/nucleophile systems would further clarify the governing reaction pathways.
Electrophilic Addition Mechanisms: For electrophilic additions to the alkene, the facial selectivity would be of interest. The bulky 2,4,4-trimethylpentyl group could direct incoming electrophiles to the less hindered face of the double bond. Computational modeling could be employed to predict the transition state geometries and energies for these additions, corroborating experimental findings on stereoselectivity. The formation and subsequent opening of halonium ion intermediates in the presence of various nucleophiles could also be explored to synthesize novel difunctionalized compounds. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959265-08-8 | Guidechem |
| Molecular Formula | C₈H₁₅Br | Guidechem |
| Molecular Weight | 191.11 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Boiling Point | Not available | - |
| Density | Not available | - |
Computational Chemistry Approaches to Structure-Reactivity Relationships
Due to the limited empirical data on this compound, computational chemistry provides a valuable theoretical lens to predict its structure, reactivity, and electronic properties. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model its behavior and offer insights that could guide future experimental work.
Molecular Geometry and Electronic Properties:
A computational analysis would likely begin with geometry optimization to determine the most stable conformation of the molecule. The interplay between the bulky tert-butyl group and the flexible brominated alkyl chain would dictate the molecule's three-dimensional shape. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated to provide a detailed structural picture.
For instance, the C-Br bond length is a critical parameter influencing its reactivity in substitution reactions. The electron density distribution and molecular electrostatic potential (MEP) map would highlight the electron-rich (alkene) and electron-poor (near the bromine) regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively.
Reactivity Indices:
Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry to understand reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The HOMO would likely be localized on the π-system of the double bond, indicating its nucleophilic character and susceptibility to electrophilic addition reactions.
The LUMO would be expected to be centered on the σ* orbital of the C-Br bond, identifying it as the primary site for nucleophilic attack, leading to substitution of the bromide.
The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These computational insights are fundamental to predicting how this compound will behave in various reaction environments, fulfilling a key aspect of understanding structure-reactivity relationships as guided by Saytzeff's and other synthetic rules.
Below is a hypothetical data table of calculated properties for this compound, which would be generated from computational studies.
| Property | Predicted Value | Significance |
| C-Br Bond Length | ~1.95 Å | Influences the ease of C-Br bond cleavage. |
| C=C Bond Length | ~1.34 Å | Typical for a terminal double bond. |
| HOMO Energy | (Value) eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | (Value) eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value) Debye | Indicates overall molecular polarity. |
Exploration of Precursor Roles in Specialized Materials
The bifunctional nature of this compound, possessing both an alkene and an alkyl bromide, makes it a theoretical candidate as a precursor for specialized materials, although no specific examples are documented in current literature. Its two reactive sites could be used independently or in concert to synthesize polymers and functionalized materials.
Polymer Synthesis:
The terminal alkene group allows this compound to act as a monomer in polymerization reactions. More significantly, it could be used to synthesize functional polymers where the bromo-group is preserved along the polymer backbone.
Radical Polymerization: The vinyl group can undergo radical polymerization to create a polyalkane chain with pendant brominated alkyl groups. These bromine atoms can then serve as handles for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities (e.g., hydrophilic groups, bioactive molecules).
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) could potentially be initiated from the C-Br bond, using the alkene as a functional handle that remains in the resulting polymer for further reactions.
The bulky 2,4,4-trimethylpentyl side chain would impart specific properties to the resulting polymer, such as increased solubility in organic solvents, modified thermal properties, and altered chain packing, which are critical in the design of specialized materials like coatings or membranes.
Synthesis of Functional Molecules and Materials:
The compound can serve as a starting material for creating molecules with tailored properties, drawing parallels from the uses of similar compounds like 5-bromo-1-pentene.
Grignard Reagent Formation: The C-Br bond can be converted into an organometallic species, such as a Grignard reagent. This nucleophilic reagent could then be used to form new carbon-carbon bonds, building more complex molecular architectures for pharmaceuticals or agrochemicals.
Coupling Reactions: The bromide is a suitable leaving group for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the attachment of aryl, vinyl, or other organic fragments.
Surface Modification: The molecule could be used to functionalize surfaces. For example, the alkene could attach to a silicon surface via hydrosilylation, leaving the bromo-group exposed on the surface for further chemical reactions, creating a chemically reactive coating.
The table below outlines the potential transformations and resulting material types.
| Reactive Site | Reaction Type | Potential Product/Material |
| Alkene (C=C) | Radical Polymerization | Functional polymer with pendant C6H12Br groups. |
| Alkyl Bromide (C-Br) | Nucleophilic Substitution | Synthesis of ethers, esters, amines, or azides. |
| Both | Grignard formation followed by reaction | Complex organic molecules for pharma/agrochem. |
| Both | Sequential Polymerization/Modification | Block copolymers, functionalized surfaces. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-bromo-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Br/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3 |
InChI Key |
FITFGROSSJBNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2,4,4 Trimethylpent 1 Ene
Regioselective and Stereoselective Synthesis of Bromoalkenes
Achieving high levels of regioselectivity and stereoselectivity is paramount in modern organic synthesis. For bromoalkenes, this involves the precise placement of the bromine atom and control over the geometry of the double bond.
The direct bromination of alkenes is a fundamental transformation. masterorganicchemistry.com While classical methods often use molecular bromine (Br₂), modern approaches increasingly rely on catalytic systems to enhance selectivity and safety. acs.org Catalytic methods can offer control over enantioselectivity in the functionalization of alkenes, a field that has seen significant development in recent years. acs.orgnih.gov These catalytic reactions often involve the generation of an electrophilic bromine species that adds across the double bond. nih.gov
Recent advances have focused on enantioselective bromofunctionalization of alkenes using reagents like N-bromosuccinimide (NBS) in conjunction with chiral catalysts. nih.gov These catalysts can be based on chiral Lewis acids, Brønsted acids, or organocatalysts, which create a chiral environment around the alkene, directing the approach of the bromine electrophile. nih.govcore.ac.uk For instance, chiral phosphoric acids have been used to catalyze the enantioselective α-bromination of enecarbamates with low catalyst loadings. nih.gov While a direct catalytic asymmetric synthesis for 5-Bromo-2,4,4-trimethylpent-1-ene is not prominently documented, these general principles represent the forefront of bromoalkene synthesis.
Table 1: Comparison of Selected Catalytic Bromination Approaches
| Catalyst Type | Bromine Source | Key Advantages | Typical Substrates |
| Chiral Phosphoric Acid | NBS | High enantioselectivity, low catalyst loading. nih.gov | Enecarbamates, electron-rich alkenes. nih.gov |
| Chiral Selenide Lewis Base | N-Bromophthalimide (NBP) | Catalytic enantioselective aminobromination. nih.gov | Trisubstituted alkenes. nih.gov |
| ortho-Iodobenzene Derivatives | NBS | Generation of hypervalent I(III)-Br intermediate for Br+ delivery. core.ac.uk | General alkenes. core.ac.uk |
| Transition Metal (e.g., Copper) | N-Bromosulfonamides | C-H functionalization, potential for remote bromination. acs.org | Substrates with directing groups. acs.org |
Functional group interconversion (FGI) provides an alternative and often more controllable route to bromoalkenes. fiveable.meub.edu This strategy involves transforming an existing functional group within a precursor molecule into the desired bromoalkene moiety.
One powerful FGI method is the conversion of carbonyl compounds into vinyl bromides. For example, aldehydes can be transformed into the corresponding gem-dibromoalkanes, which can then undergo elimination to form a bromoalkene. researchgate.net Another key strategy is the conversion of alcohols to alkyl bromides. For a molecule like the precursor to this compound, a primary alcohol could be converted to the target primary bromide using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), known as the Appel reaction. vanderbilt.edu
Furthermore, terminal alkynes can be converted to vinyl bromides through hydrobromination. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be controlled by the reaction conditions (e.g., radical vs. polar mechanism). Bromoalkenes can also be converted into alkynes via elimination reactions, highlighting the synthetic versatility of these compounds. nih.gov
Precursor Chemistry and Functionalization Strategies
The specific structure of this compound, CH2=C(CH3)CH2C(CH3)2CH2Br, dictates that its synthesis requires methods beyond simple allylic bromination of a common precursor like 2,4,4-trimethyl-1-pentene (B89804). libretexts.orgmasterorganicchemistry.com Such a reaction would primarily yield 3-bromo-2,4,4-trimethyl-1-ene. youtube.comwinona.edu Therefore, more elaborate functionalization strategies are necessary.
A plausible synthetic route involves a multi-step sequence starting from a readily available C8 hydrocarbon, such as an isomer of diisobutylene (e.g., 2,4,4-trimethyl-2-pentene). nih.gov A hypothetical, yet illustrative, pathway could involve several key functionalization steps to build the required structure. The goal is to introduce a functional group at the terminal position that can be converted to bromide, while also constructing the 1-ene moiety at the correct position.
This could be achieved by first creating a terminal alcohol via a sequence of reactions and then converting that alcohol to the target bromide. A possible, though complex, sequence is outlined below.
Table 2: Hypothetical Multi-Step Synthesis from a Pentene Derivative
| Step | Reaction | Reagents | Intermediate Product | Purpose |
| 1 | Epoxidation | m-CPBA | 2,3-Epoxy-2,4,4-trimethylpentane | Introduce oxygen functionality. |
| 2 | Grignard Opening | MeMgBr | 2,3,4,4-Tetramethylpentan-2-ol | Form the C8 skeleton with a hydroxyl group. |
| 3 | Dehydration | H₂SO₄, heat | Mixture of alkenes | Generate a double bond. |
| 4 | Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2,4,4-Trimethylpent-1-en-5-ol | Install a terminal alcohol (anti-Markovnikov). |
| 5 | Bromination | PBr₃ or CBr₄/PPh₃ | This compound | Convert the terminal alcohol to the final product. |
This table represents a conceptual pathway and not a documented industrial process.
Organometallic chemistry offers powerful tools for carbon-carbon bond formation, providing more direct routes to complex structures. libretexts.org The synthesis of this compound could be envisioned through the coupling of two smaller fragments using organometallic reagents.
One such strategy is the use of organocuprates (Gilman reagents). youtube.com For example, a neopentyl-derived cuprate (B13416276) could be reacted with an electrophilic allyl partner.
Reaction: [(CH₃)₃C-CH₂]₂CuLi (Lithium dineopentylcuprate) + Br-CH₂-C(CH3)=CH₂ (3-Bromo-2-methylprop-1-ene) → (CH₃)₃C-CH₂-CH₂-C(CH₃)=CH₂ + (CH₃)₃C-CH₂-Br (Side product) + LiBr + CuBr
This approach constructs the main carbon chain but places the double bond in the wrong position. A more viable organometallic approach would involve coupling a vinyl organometallic with an alkyl halide. For instance, a palladium-catalyzed Suzuki coupling could be employed. This would involve reacting a vinylboronic ester with a suitable alkyl bromide precursor, although constructing the necessary C5 bromo-fragment Br-CH₂-C(CH₃)₂-CH₂- would itself be a multi-step process. youtube.com These methods highlight the power of organometallic reagents to achieve specific bond formations that are difficult via classical methods.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to synthetic design aims to reduce waste, minimize hazards, and improve efficiency. yale.edunih.govpaperpublications.org The synthesis of this compound can be evaluated through this lens.
The core principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. acs.org Stoichiometric reagents, such as those used in the Appel reaction (CBr₄/PPh₃), generate significant amounts of byproducts (e.g., triphenylphosphine oxide), leading to poor atom economy. In contrast, catalytic methods are inherently greener. acs.org
Table 3: Green Chemistry Assessment of a Hypothetical Synthesis (e.g., via Organometallic Coupling)
| Green Chemistry Principle | Assessment & Potential Improvements |
| 1. Prevention | A multi-step synthesis inherently generates more waste. A more convergent route with fewer steps would be preferable. |
| 2. Atom Economy | Reactions like Wittig or those using stoichiometric organometallics often have poor atom economy. acs.org Catalytic cross-coupling reactions are superior in this regard. |
| 3. Less Hazardous Syntheses | Avoid highly toxic reagents like phosgene (B1210022) or hazardous solvents. paperpublications.org The use of safer solvents like water or recyclable solvents like acetone (B3395972) is encouraged. paperpublications.org |
| 5. Safer Solvents & Auxiliaries | Minimize the use of chlorinated solvents (e.g., CCl₄, CH₂Cl₂) and ethereal solvents (e.g., THF, Et₂O) in favor of greener alternatives. nih.gov |
| 6. Design for Energy Efficiency | Reactions should ideally be run at ambient temperature and pressure to minimize energy consumption. acs.org |
| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps, as they add to the step count and generate waste. acs.org |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric ones. yale.edu A palladium-catalyzed cross-coupling is greener than a stoichiometric Grignard or Gilman reaction. |
By prioritizing catalytic routes, minimizing derivatization steps, and choosing safer solvents, the environmental footprint of synthesizing this compound could be significantly reduced.
Solvent-Free and Reduced-Solvent Methodologies
The reduction or elimination of organic solvents in chemical processes is a primary goal of green chemistry, aiming to minimize waste, reduce costs, and enhance safety. Solvent-free reaction conditions can lead to increased reaction rates, and in some cases, different selectivity compared to solution-phase synthesis.
Research into solvent-free bromination has shown promise. For instance, a solvent-free continuous bromination of thiophene (B33073) using pure bromine in a microreactor demonstrated high selectivity and yields up to 86%, a significant improvement over batch processing. eurekaselect.com Such approaches, often utilizing mechanochemistry (ball milling) or solid-supported reagents, can be hypothetically applied to the allylic bromination of 2,4,4-trimethylpent-1-ene. The use of a solid-supported brominating agent, such as N-Bromosuccinimide (NBS) adsorbed onto silica, could facilitate a solvent-free reaction, simplifying product isolation and reducing solvent waste. manac-inc.co.jp The reaction would likely proceed via a radical mechanism, initiated by thermal or photochemical means.
Illustrative Data for Solvent-Free Synthesis
| Entry | Brominating Agent | Conditions | Time (h) | Yield (%) |
| 1 | NBS (neat) | 80°C, UV light | 4 | 75 |
| 2 | NBS on Silica Gel | 80°C, UV light | 2 | 85 |
| 3 | 1,3-dibromo-5,5-dimethylhydantoin | Ball-milling | 1 | 88 |
This table is illustrative and based on typical results for analogous solvent-free allylic brominations.
Catalyst Reuse and Recyclability Studies
Catalysts are fundamental to efficient chemical synthesis, but their cost and potential environmental toxicity necessitate recovery and reuse. Methodologies for catalyst recycling are diverse, including the use of heterogeneous catalysts that are easily filtered, or homogeneous catalysts designed for precipitation post-reaction or extraction into a separate phase.
While specific catalyst recyclability studies for this compound are not documented, analogous research provides a clear framework. For example, tungsten catalysts have been developed for the solvent-free hydrosilylation of ketones that precipitate upon consumption of the substrate, allowing for simple decantation and reuse with minimal loss of activity. bnl.gov Similarly, copper(I)-catalyzed reactions have been designed to "recycle" a bromine activating group within a single synthetic sequence. nih.gov A catalytic process for aromatic bromination using a zinc salt on an inert support also highlights the potential for recyclable solid catalysts in bromination reactions. google.com
For the synthesis of this compound, a potential approach could involve a heterogeneous catalyst, such as a functionalized polymer resin or a metal oxide that promotes the selective activation of a brominating agent like NBS. The catalyst could then be recovered by simple filtration and reused in subsequent batches.
Illustrative Data on Catalyst Recyclability
| Cycle | Catalyst | Freshness | Conversion (%) | Selectivity (%) |
| 1 | Sulfonated Zirconia | New | 98 | 95 |
| 2 | Sulfonated Zirconia | Recycled | 97 | 94 |
| 3 | Sulfonated Zirconia | Recycled | 96 | 94 |
| 4 | Sulfonated Zirconia | Recycled | 95 | 93 |
This table is illustrative and demonstrates typical performance for a recyclable solid acid catalyst in analogous halogenation reactions.
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. wikipedia.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility, making it highly suitable for scalable production. nih.govazolifesciences.com
The synthesis of this compound via allylic bromination is an ideal candidate for translation to a continuous flow process. The reaction is often exothermic, and precise temperature control is crucial to prevent side reactions, such as addition to the double bond or over-bromination.
Microreactor Technologies for Enhanced Selectivity
Microreactors, with their high surface-area-to-volume ratios, provide exceptional control over reaction parameters. eurekaselect.comyoutube.com This precise control over temperature and residence time can significantly enhance reaction selectivity and yield, which is often difficult to achieve in large batch reactors where temperature and concentration gradients can occur. youtube.com
For the allylic bromination of 2,4,4-trimethylpent-1-ene, a microreactor setup would involve pumping streams of the alkene and a brominating agent (e.g., a solution of bromine or NBS) to a mixing point, followed by passage through a temperature-controlled reaction coil. The short residence time, typically on the order of seconds to minutes, minimizes byproduct formation. eurekaselect.com The use of in-situ generated bromine from safer precursors like HBr and an oxidant can also be integrated into a flow setup, further enhancing the safety profile. nih.gov
Illustrative Data: Batch vs. Microreactor Synthesis
| Method | Temperature (°C) | Residence Time | Yield (%) | Purity (%) |
| Batch | 80 | 4 hours | 72 | 85 |
| Microreactor | 100 | 5 minutes | 92 | 98 |
This table is illustrative, based on general improvements observed when transitioning exothermic and selective reactions from batch to microreactor systems.
Optimization of Reaction Parameters for Industrial Applicability
For any chemical process to be industrially viable, optimization of reaction parameters is critical to maximize yield, minimize cost, and ensure consistent product quality. In continuous flow synthesis, key parameters include temperature, pressure, residence time (controlled by flow rate and reactor volume), and reagent stoichiometry.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently map the reaction landscape and identify optimal conditions. For the scalable production of this compound, a DoE study would investigate the effects and interactions of the aforementioned parameters on the yield and purity of the final product. For example, higher temperatures might increase the reaction rate but could negatively impact selectivity, while a shorter residence time might be insufficient for complete conversion. The optimal conditions would represent a balance that meets the specific requirements for industrial production. The ability of flow systems to be automated allows for rapid data collection and optimization. researchgate.net
Illustrative Data for Reaction Parameter Optimization
| Run | Temperature (°C) | Residence Time (min) | Molar Ratio (Alkene:NBS) | Yield (%) |
| 1 | 90 | 5 | 1:1.05 | 88 |
| 2 | 110 | 5 | 1:1.05 | 91 |
| 3 | 90 | 3 | 1:1.05 | 85 |
| 4 | 110 | 3 | 1:1.05 | 89 |
| 5 | 90 | 5 | 1:1.2 | 89 |
| 6 | 110 | 5 | 1:1.2 | 90 |
| 7 | 90 | 3 | 1:1.2 | 86 |
| 8 | 110 | 3 | 1:1.2 | 88 |
This table provides an illustrative example of a factorial design experiment to optimize the continuous flow synthesis of the target compound.
Reactivity and Advanced Reaction Chemistry of 5 Bromo 2,4,4 Trimethylpent 1 Ene
Electrophilic and Nucleophilic Additions to the Alkene Moiety
Alkenes, being electron-rich due to the π-bond, typically undergo electrophilic addition reactions rather than direct nucleophilic addition. acs.orgnih.gov The reaction is initiated by an electrophile attacking the double bond, followed by a subsequent attack from a nucleophile to form the final product. numberanalytics.com
The addition of an electrophile to the asymmetric double bond of 5-Bromo-2,4,4-trimethylpent-1-ene is governed by Markovnikov's rule. wikipedia.orgleah4sci.com The rule states that in the addition of a protic acid (HX) to an asymmetric alkene, the proton (H⁺) attaches to the carbon with more hydrogen substituents, while the halide (X⁻) attaches to the carbon with more alkyl substituents. wikipedia.org This preference is due to the formation of the most stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the initial protonation can occur at two positions:
Path A: Protonation at C1 (the CH₂ group) results in a stable tertiary carbocation at C2.
Path B: Protonation at C2 results in a primary carbocation at C1, which is significantly less stable.
Consequently, the reaction proceeds almost exclusively through Path A. The subsequent nucleophilic attack on the tertiary carbocation at C2 yields the Markovnikov product. masterorganicchemistry.com
Regioselectivity in these additions is high due to the pronounced stability difference between the possible carbocation intermediates. libretexts.orgyoutube.com
Addition of Hydrogen Halides (HX): The reaction with acids like HBr or HCl is highly regioselective, following the mechanism described above to yield the Markovnikov product where the halogen adds to the tertiary C2 position. masterorganicchemistry.com
Halogenation (X₂): The addition of halogens like Br₂ proceeds through a different mechanism involving a cyclic bromonium ion intermediate. libretexts.orglibretexts.org The alkene's π electrons attack one bromine atom, displacing the other as a bromide ion, while a lone pair from the first bromine simultaneously attacks the other carbon of the original double bond. makingmolecules.com This results in a three-membered ring. The nucleophile (Br⁻) then attacks one of the carbons of this ring in an Sₙ2-like fashion, leading to anti-addition (the two bromine atoms end up on opposite faces of the original double bond). libretexts.orgmakingmolecules.comutexas.edu In this substrate, the positive charge in the bromonium ion is better supported by the more substituted C2. Therefore, the nucleophilic attack by the bromide ion will preferentially occur at C2, leading to a regioselective outcome. makingmolecules.com
Halohydrin Formation: If halogenation is performed in a nucleophilic solvent like water, the water molecule can act as the nucleophile, attacking the bromonium ion. libretexts.org This attack is also regioselective, occurring at the more substituted C2 to yield a bromohydrin.
Table 1: Predicted Products of Electrophilic Addition to this compound This table is based on established reaction mechanisms.
| Reagent | Predicted Major Product | Regioselectivity | Stereochemistry |
|---|---|---|---|
| HBr | 2,5-Dibromo-2,4,4-trimethylpentane | Markovnikov | Racemic mixture |
| Br₂ in CCl₄ | 1,2,5-Tribromo-2,4,4-trimethylpentane | Markovnikov-like (Br⁺ to C1, Br⁻ to C2) | anti-addition |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgwikipedia.org The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. stereoelectronics.org
For this compound, participation in common pericyclic reactions is limited by its structure.
Cycloaddition Reactions: As a mono-alkene, it could potentially act as the 2π-electron component (dienophile) in a [4+2] Diels-Alder reaction. However, the presence of a methyl group and a bulky neopentyl-type group attached to the double bond creates significant steric hindrance, likely making it a very poor dienophile.
Electrocyclic Reactions: These reactions require a conjugated π-system (like a 1,3-diene or 1,3,5-triene) to form a ring. libretexts.orgmsu.edu Since this molecule is a non-conjugated alkene, it cannot undergo electrocyclization on its own.
Ene Reactions: An ene reaction involves an alkene with an allylic hydrogen. This molecule does possess allylic hydrogens on C3, making an ene reaction theoretically possible with a suitable enophile, but this pathway is generally less common than simple electrophilic additions.
Radical Chemistry of Bromine and Alkene Systems
The molecule contains two sites susceptible to radical reactions: the C=C double bond and the C-Br bond.
Radical Cyclization: Intramolecular radical cyclization is a plausible and synthetically useful pathway for this molecule. wikipedia.org The reaction can be initiated by creating a radical at C5 through homolytic cleavage of the C-Br bond, typically using a radical initiator like AIBN with tributyltin hydride. The resulting primary alkyl radical can then attack the internal double bond.
According to Baldwin's rules, cyclizations are classified based on ring size, the atom being attacked (trigonal or tetrahedral), and whether the bond being formed is inside (endo) or outside (exo) the newly formed ring. harvard.edu For the radical at C5, two pathways are possible:
5-exo-trig cyclization: The C5 radical attacks C1 of the alkene, forming a five-membered ring and a new radical on C2 (outside the ring). This pathway is kinetically favored. wikipedia.orgharvard.edu
6-endo-trig cyclization: The C5 radical attacks C2 of the alkene, forming a six-membered ring and a new radical on C1 (inside the ring). This pathway is generally disfavored for 6-membered rings when a 5-exo pathway is available. wikipedia.org
Therefore, the predominant reaction pathway is expected to be a 5-exo-trig cyclization to form a 1-(bromomethyl)-1,3,3-trimethylcyclopentane product after quenching of the resulting tertiary radical. mdpi.com The kinetics of such 5-exo cyclizations are generally very rapid. acs.orgacs.org
Radical Polymerization: The radical polymerization of alkenes is a chain reaction involving initiation, propagation, and termination steps. libretexts.orglibretexts.org However, 1,1-disubstituted alkenes, such as 2-methylpropene (isobutylene), are known to be difficult to polymerize through radical mechanisms. The steric hindrance caused by the two substituents on one carbon of the double bond inhibits the chain propagation step. This compound shares this 1,1-disubstituted structural feature, and thus is expected to show low propensity for radical polymerization. Cationic polymerization is often a more viable method for such sterically hindered, electron-rich alkenes. libretexts.org
Atom Transfer Radical Addition (ATRA) is an atom-economical method for adding a haloalkane (R-X) across a double bond via a radical chain mechanism. mdpi.comchemistryviews.org In this context, this compound acts as the alkene substrate.
The general mechanism involves:
Initiation: A radical initiator generates a radical from the ATRA reagent (e.g., CBr₄).
Propagation Step 1: The generated radical (e.g., •CBr₃) adds to the alkene. This addition is regioselective, occurring at the less sterically hindered C1 to produce the more stable tertiary radical at C2.
Propagation Step 2: The tertiary radical formed at C2 abstracts a halogen atom from another molecule of the ATRA reagent (CBr₄), yielding the final product and regenerating the •CBr₃ radical to continue the chain. researchgate.netchemrxiv.org
Table 2: Hypothetical ATRA Reactions with this compound This table illustrates potential outcomes based on the general ATRA mechanism.
| ATRA Reagent | Radical Added | Predicted Product |
|---|---|---|
| CBr₄ | •CBr₃ | 1,1,1,3-Tetrabromo-2,4,4-trimethyl-2-(bromomethyl)pentane |
| CCl₄ | •CCl₃ | 1,1,1-Trichloro-3-bromo-2,4,4-trimethyl-2-(chloromethyl)pentane |
Cross-Coupling Reactions Involving the Vinyl Bromide
A critical clarification must be made regarding the structure of this compound. This compound is a primary alkyl bromide , as the bromine atom is attached to a primary sp³-hybridized carbon (C5). It is not a vinyl bromide, where the bromine would be directly attached to an sp²-hybridized carbon of the alkene. Therefore, this section will discuss the cross-coupling reactions pertinent to its primary alkyl bromide functionality.
The C(sp³)-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organohalide with an organoboron species, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.org
The general catalytic cycle for a Suzuki-Miyaura coupling of this primary alkyl bromide (R-Br) with an arylboronic acid (Ar-B(OH)₂) is:
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the C-Br bond to form an alkylmetal(II) complex (R-M-Br). This is often the rate-limiting step for alkyl halides.
Transmetalation: A base activates the boronic acid, which then transfers its aryl group to the metal center, displacing the bromide and forming an R-M-Ar complex. organic-chemistry.org
Reductive Elimination: The alkyl and aryl groups are eliminated from the metal center, forming the new C-C bond in the product (R-Ar) and regenerating the active M(0) catalyst.
Coupling primary alkyl bromides can be challenging due to competing side reactions like β-hydride elimination. However, significant advances have been made using specific ligand systems that favor the desired cross-coupling pathway, even at room temperature. acs.orgorganic-chemistry.org
Table 3: Representative Catalyst Systems for Cross-Coupling of Primary Alkyl Bromides This table presents catalyst systems reported in the literature for reactions analogous to those possible with this compound.
| Coupling Type | Coupling Partners | Catalyst/Ligand System | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Primary Alkyl-Br + Aryl-B(OH)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | Room Temperature | organic-chemistry.org |
| Suzuki-Miyaura | Primary Alkyl-Br + Aryl-B(neo) | Co(acac)₂ / DMCyDA | 80 °C | nih.govacs.org |
| Suzuki-Miyaura (Aqueous) | Primary Alkyl-Br + Aryl-B(OH)₂ | Pd(OAc)₂ / TXPTS | 37 °C, in Water | acs.org |
| Kumada | Primary Alkyl-Br + Alkyl-MgBr | NiCl₂(dppp) | 0 °C to RT | rsc.org |
Palladium-Catalyzed Suzuki, Sonogashira, and Heck Couplings
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. mdpi.com However, the application of these reactions to sterically hindered alkyl halides like this compound presents significant challenges.
The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron species, typically proceeds through a catalytic cycle where oxidative addition of the halide to a Pd(0) complex is the initial and often rate-determining step. ucsb.edunih.gov For primary alkyl bromides with significant steric hindrance near the reaction center, such as the neopentyl-type structure in this compound, this oxidative addition step is exceptionally slow. The bulky tert-butyl group impedes the approach of the palladium catalyst, thus hindering the SN2-type mechanism of the oxidative addition. While methods for coupling neopentyl boronic esters have been developed, their use as the halide partner in Suzuki reactions remains challenging and often results in low yields or requires specialized, highly active catalyst systems. nih.govrsc.org
Similarly, the Sonogashira coupling , which pairs a terminal alkyne with an organohalide, relies on a dual palladium and copper catalytic system. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism also commences with the oxidative addition of the halide to the Pd(0) center. youtube.com Consequently, this compound is expected to be a poor substrate under standard Sonogashira conditions due to the steric hindrance inhibiting this crucial step. Alternative catalysts or more reactive derivatives would be necessary to achieve successful coupling. ucsb.edu
The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of an alkyl halide, known as the alkyl Heck reaction, is less common and is thought to proceed through a hybrid organometallic radical mechanism rather than a purely ionic one. rsc.org Given this mechanistic difference, there is a greater potential for this compound to participate in Heck-type reactions, especially with electron-deficient alkenes that are good radical acceptors. However, competition from other pathways like β-hydride elimination could lead to complex product mixtures.
| Reaction | Coupling Partner | Predicted Reactivity of this compound | Rationale |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Very Low to Low | Steric hindrance (neopentyl-like structure) severely retards the key Pd(0) oxidative addition step. ucsb.edursc.org |
| Sonogashira | Terminal Alkyne | Very Low | Steric hindrance significantly slows the initial oxidative addition to the Pd(0) catalyst. wikipedia.orgyoutube.com |
| Heck | Activated Alkene | Low to Moderate | Possible via a radical pathway, but may be inefficient and compete with side reactions. rsc.org |
Nickel-Catalyzed Cross-Coupling Strategies
Nickel catalysis offers a powerful alternative for coupling sterically hindered alkyl halides where palladium catalysts often fail. The accessibility of different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for reaction pathways that avoid the high-energy oxidative addition step required by palladium. nih.gov
For substrates like this compound, nickel-catalyzed cross-couplings are more effective because they can proceed via single-electron transfer (SET) and radical mechanisms. These pathways are less sensitive to steric bulk compared to the concerted oxidative addition in palladium cycles. Research has demonstrated that nickel complexes, particularly with bipyridine or phosphine (B1218219) ligands, can effectively catalyze the coupling of neopentyl arenesulfonates with Grignard reagents, a system analogous to the bromide derivative. nih.gov This suggests that this compound could be successfully coupled with various organometallic reagents (e.g., Grignard, organozinc) and aryl halides using a suitable nickel catalyst. rsc.org
| Neopentyl Arenesulfonate | Alkylmagnesium Bromide | Catalyst | Yield (%) |
| Neopentyl tosylate | CH₃MgBr | dppeNiCl₂ | 86 |
| Neopentyl tosylate | C₂H₅MgBr | dppeNiCl₂ | 81 |
| Neopentyl tosylate | n-C₄H₉MgBr | dppeNiCl₂ | 79 |
| Neopentyl benzenesulfonate | CH₃MgBr | dppeNiCl₂ | 89 |
Data from a study on neopentyl arenesulfonates, which serve as a proxy for the reactivity of this compound.
Oxidative Addition and Reductive Elimination Mechanisms in Catalytic Cycles
In Palladium Catalysis: The canonical Pd(0)/Pd(II) cycle begins with oxidative addition , where the organohalide R-X adds to the Pd(0) complex to form a Pd(II) species, R-Pd(II)-X. acs.org This step is the primary bottleneck for this compound due to the steric shield provided by the neopentyl structure, which blocks the necessary approach to the C-Br bond. Following a transmetalation step, the cycle concludes with reductive elimination , where the two organic partners are joined, forming a new C-C bond and regenerating the Pd(0) catalyst. This step is generally fast and facile.
In Nickel Catalysis: Nickel-catalyzed cycles involving alkyl halides often engage Ni(I) and Ni(III) intermediates, bypassing the difficult direct oxidative addition to Ni(0). A plausible mechanism begins with a Ni(I) species, which reacts with the alkyl halide (R-X) to generate an alkyl radical (R•) and a Ni(II) species. This alkyl radical can then combine with an arylnickel(II) complex (formed from oxidative addition of an aryl halide to Ni(0)) to generate a Ni(III) intermediate, Ar-Ni(III)-R. This key intermediate then undergoes reductive elimination to form the C(sp²)-C(sp³) bond and a Ni(I) species, which continues the catalytic cycle. nih.gov This radical-based pathway is significantly less demanding sterically, explaining why nickel is more effective for substrates like this compound. nih.govacs.org
Elimination Reactions and Isomerization Pathways
Dehydrobromination to Form Alkynes or Dienyl Systems
Elimination reactions of this compound, specifically dehydrobromination, can lead to the formation of diene systems. The reaction involves the removal of a hydrogen atom and the bromine atom, typically using a strong base. libretexts.org
Given the structure of this compound, the most likely product of an E2 elimination is 2,4,4-trimethylpenta-1,4-diene . This reaction would require a strong, non-nucleophilic, sterically hindered base, such as potassium tert-butoxide, to favor elimination over the already slow nucleophilic substitution. youtube.com The formation of a conjugated diene by this route is possible and represents a common strategy for diene synthesis. libretexts.orgtheorango.com
The formation of an alkyne from this substrate via dehydrobromination is not a direct or plausible pathway. Such a transformation would require the elimination of HBr followed by the elimination of a second molecule of H₂, which is not a standard dehydrohalogenation process and would likely involve significant skeletal rearrangement under harsh conditions.
Geometric Isomerization Under Various Conditions
The starting molecule, this compound, lacks geometric isomers as its double bond is terminal. However, the alkene moiety within the molecule, or the parent alkene 2,4,4-trimethylpent-1-ene , can undergo isomerization under certain conditions. nih.govnist.gov
Exposure to acid catalysts or certain transition metal complexes can promote the migration of the double bond from the terminal position (C1-C2) to an internal position. This would lead to the formation of the more thermodynamically stable isomer, 2,4,4-trimethylpent-2-ene . This isomerization proceeds via protonation to form a carbocation intermediate, followed by deprotonation at a different site. Given the structure, a tertiary carbocation would be formed, strongly favoring the formation of the tetrasubstituted internal alkene.
Functionalization of the Branched Alkyl Chain
Functionalization of the branched alkyl chain primarily involves reactions at the C-Br bond. The neopentyl-like structure of this compound makes it highly resistant to standard nucleophilic substitution reactions.
The SN2 mechanism is severely hindered due to the steric bulk of the adjacent tert-butyl group, which prevents the required backside attack by a nucleophile. doubtnut.comsarthaks.com The SN1 mechanism is also unfavorable because it would require the formation of a highly unstable primary carbocation. youtube.com Consequently, nucleophilic substitution reactions on this substrate are exceptionally slow and require forcing conditions, such as high temperatures. acs.org Despite these challenges, substitution is possible with potent nucleophiles, although reaction rates are significantly lower than for less hindered primary alkyl halides. Studies on analogous neopentyl systems have shown that the choice of leaving group is critical, with triflates and iodides being more reactive than bromides or tosylates. acs.org
| Leaving Group | Nucleophile | Relative Reactivity | Mechanistic Barrier |
| -Br (in target) | General Nu:⁻ | Very Slow | SN2 sterically blocked; SN1 forms unstable primary carbocation. sarthaks.comyoutube.com |
| -I | N₃⁻ | Moderate | Better leaving group than Br⁻, but still subject to severe steric hindrance. acs.org |
| -OTs (tosylate) | N₃⁻ | Slow | Good leaving group, but less reactive than halides in some neopentyl systems. acs.org |
| -OTf (triflate) | N₃⁻ | Fast | Excellent leaving group overcomes some of the steric barrier. acs.org |
Reactivity data is inferred from studies on analogous 1,1,1-tris(X-methyl)ethane and other neopentyl derivatives. acs.org
Selective Oxidation and Reduction Strategies
The presence of both an alkene and an alkyl halide functionality within the same molecule presents a unique challenge for selective transformations. The strategic choice of reagents and reaction conditions is paramount to achieve the desired chemical modification without affecting other parts of the molecule.
Selective Oxidation:
The terminal alkene in this compound is susceptible to a variety of oxidation reactions. The primary goal of selective oxidation would be to modify the double bond while leaving the carbon-bromine bond intact.
One common transformation is epoxidation , which would yield 2-(3-bromo-1,1-dimethylpropyl)-2-methyloxirane. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The steric hindrance around the double bond, however, might necessitate longer reaction times or more reactive epoxidizing agents.
Another key oxidation reaction is dihydroxylation , leading to the formation of 5-bromo-2,4,4-trimethylpentane-1,2-diol. This can be accomplished using osmium tetroxide (OsO₄) in a catalytic amount, with a co-oxidant such as N-methylmorpholine N-oxide (NMO). The bulky nature of the substrate could influence the stereochemical outcome of this reaction.
Oxidative cleavage of the double bond would result in the formation of a ketone and formaldehyde. Reagents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield 4-bromo-2,2-dimethylbutanal.
Selective Reduction:
Selective reduction strategies for this compound would aim to either reduce the double bond or the alkyl bromide.
Reduction of the alkene: The double bond can be selectively hydrogenated to yield 1-bromo-2,4,4-trimethylpentane. This is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. These conditions are generally mild enough not to affect the primary alkyl bromide.
Reduction of the alkyl bromide: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, affording 2,4,4-trimethylpent-1-ene. This can be accomplished using radical-based reducing agents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). Alternatively, hydride reagents like lithium aluminium hydride (LiAlH₄) could potentially reduce the alkyl bromide, though care must be taken as this reagent can sometimes react with sterically unhindered alkenes.
| Transformation | Reagent(s) | Expected Product |
| Epoxidation | m-CPBA | 2-(3-bromo-1,1-dimethylpropyl)-2-methyloxirane |
| Dihydroxylation | OsO₄ (cat.), NMO | 5-bromo-2,4,4-trimethylpentane-1,2-diol |
| Oxidative Cleavage | 1. O₃ 2. DMS | 4-bromo-2,2-dimethylbutanal |
| Alkene Reduction | H₂, Pd/C | 1-bromo-2,4,4-trimethylpentane |
| Alkyl Bromide Reduction | Bu₃SnH, AIBN | 2,4,4-trimethylpent-1-ene |
C-H Activation and Functionalization
The field of C-H activation offers powerful methods for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, providing a more atom-economical approach to complex molecule synthesis. For this compound, the primary targets for C-H activation would be the various methyl and methylene (B1212753) groups.
The selective activation of a specific C-H bond in this molecule is a significant challenge due to the presence of multiple, electronically similar C-H bonds. However, directing group strategies or the intrinsic reactivity differences between primary, secondary, and tertiary C-H bonds could potentially be exploited.
Research on the C-H activation of haloalkanes has shown that transition metal catalysts, such as those based on rhodium or palladium, can selectively cleave C-H bonds. nih.gov In the context of this compound, a catalyst could potentially activate a C-H bond at a position remote from the existing functional groups, allowing for the introduction of a new functional group.
For instance, a palladium-catalyzed C-H arylation reaction might be envisioned, where a C-H bond on one of the methyl groups is replaced with an aryl group. The success of such a reaction would heavily depend on the development of a suitable ligand and reaction conditions to overcome the inherent steric hindrance and to control the regioselectivity.
The functionalization of the activated C-H bond could lead to a variety of valuable products. For example, coupling the activated intermediate with different partners could introduce new carbon-carbon or carbon-heteroatom bonds.
| C-H Bond Type | Potential Functionalization | Catalyst System (Hypothetical) | Potential Product Class |
| Primary (methyl) | Arylation | Pd(OAc)₂ / Ligand | Aryl-substituted trimethylpentene derivatives |
| Primary (methyl) | Borylation | Iridium-based catalyst | Borylated trimethylpentene derivatives |
| Secondary (methylene) | Oxidation | Ruthenium-based catalyst | Ketone derivatives |
Mechanistic Investigations and Reaction Pathway Elucidation
Spectroscopic Probing of Reaction Intermediates (Beyond Basic Identification)
The direct observation of fleeting intermediates is a cornerstone of mechanistic chemistry. For reactions involving 5-Bromo-2,4,4-trimethylpent-1-ene, advanced spectroscopic methods are indispensable for moving beyond simple product analysis to a detailed understanding of the reaction coordinate.
In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for real-time monitoring of chemical reactions. These techniques allow for the identification and quantification of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic data.
In the context of this compound, consider an electrophilic addition reaction, such as the addition of a generic electrophile 'E-Nu'. In-situ NMR would allow for the tracking of the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the product. Crucially, under specific conditions (e.g., low temperature), signals for transient intermediates, such as a bromonium ion or a carbocation, might be observed. masterorganicchemistry.comlibretexts.org The rate of change in the concentration of these species, as determined by the integration of their respective NMR signals over time, provides direct insight into the kinetics of individual steps of the reaction mechanism.
Similarly, in-situ IR spectroscopy can monitor the disappearance of the C=C stretching vibration of the alkene and the appearance of new bands corresponding to the functional groups in the product. For instance, in a reaction leading to an alcohol, the appearance of a broad O-H stretch would be a clear indicator of product formation. The high temporal resolution of modern IR techniques can capture the formation and decay of short-lived intermediates.
Table 1: Hypothetical In-situ Spectroscopic Data for the Reaction of this compound with an Electrophile (E+)
| Time (s) | This compound Conc. (M) | Intermediate Conc. (M) | Product Conc. (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.05 | 0.10 |
| 20 | 0.72 | 0.08 | 0.20 |
| 30 | 0.61 | 0.10 | 0.29 |
| 60 | 0.40 | 0.09 | 0.51 |
| 120 | 0.18 | 0.04 | 0.78 |
| 180 | 0.05 | 0.01 | 0.94 |
This interactive table allows for the visualization of concentration changes over time, as would be determined by in-situ spectroscopy.
Mass spectrometry (MS) is exceptionally sensitive and can detect species at very low concentrations, making it ideal for identifying transient intermediates. nih.gov Techniques such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS) can be coupled with reaction systems to sample the mixture in real-time.
For reactions of this compound, MS could be used to detect the mass-to-charge ratio of proposed carbocation intermediates. For example, in an acid-catalyzed addition of water, the protonation of the double bond would lead to a tertiary carbocation. The detection of a species with the corresponding m/z value would provide strong evidence for this intermediate. masterorganicchemistry.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the detected intermediate, providing structural information that can help to confirm its identity. nih.gov
Isotope Labeling Studies for Mechanistic Confirmation
Isotope labeling is a powerful technique that provides unambiguous evidence for bond-making and bond-breaking steps in a reaction mechanism. By replacing an atom with its heavier isotope, its fate during the reaction can be traced.
In the study of this compound, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are the most common isotopes used. For example, to probe the mechanism of an elimination reaction to form a diene, one could synthesize a starting material with deuterium atoms on the carbon adjacent to the bromine-bearing carbon. libretexts.org The position of the deuterium in the product, or the observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution), can distinguish between different mechanistic pathways, such as E1 and E2. libretexts.orgdeepdyve.com
Carbon-13 labeling can be used to follow the rearrangement of the carbon skeleton. If a reaction is suspected to proceed through a carbocation intermediate that could undergo a 1,2-hydride or 1,2-methyl shift, synthesizing the starting material with a ¹³C label at a specific position and then determining the position of the label in the product using ¹³C NMR would provide definitive evidence for or against such a rearrangement. rsc.org
Table 2: Hypothetical Isotope Labeling Experiment for Elimination Reaction
| Labeled Reactant | Proposed Mechanism | Expected Product Distribution |
| 5-Bromo-4-(deuteriomethyl)-2,4-dimethylpent-1-ene | E2 | Predominantly 4-(deuteriomethyl)-2,4-dimethylpenta-1,3-diene |
| 5-Bromo-4-(deuteriomethyl)-2,4-dimethylpent-1-ene | E1 with rearrangement | Mixture of rearranged dienes with scrambled deuterium |
This interactive table illustrates how the outcome of an isotope labeling experiment can differentiate between possible reaction mechanisms.
Kinetic Studies and Reaction Rate Determination
The rate at which a reaction proceeds and how that rate is affected by changes in concentration, temperature, and the presence of catalysts provides deep mechanistic insights.
Many reactions of this compound, such as cross-coupling reactions involving the C-Br bond, would likely employ a catalyst, often a transition metal complex. orgsyn.org The rate of these reactions is highly dependent on the nature of the metal center and the ligands surrounding it.
Kinetic studies would involve systematically varying the catalyst and ligand concentrations and monitoring the reaction rate, typically by following the disappearance of the starting material or the appearance of the product using techniques like GC-MS or HPLC. The data obtained can be used to determine the rate law for the reaction, which provides information about the species involved in the rate-determining step.
For example, in a palladium-catalyzed Suzuki coupling, different phosphine (B1218219) ligands can dramatically alter the reaction rate and efficiency. By comparing the rates with a series of electronically and sterically diverse ligands, a structure-activity relationship can be established, which not only helps to optimize the reaction conditions but also provides clues about the nature of the catalytically active species. acs.org
Table 3: Hypothetical Kinetic Data for a Catalyzed Cross-Coupling Reaction
| [Substrate] (M) | [Catalyst] (mol%) | Ligand | Initial Rate (M/s) |
| 0.1 | 1 | Triphenylphosphine (B44618) | 1.2 x 10⁻⁵ |
| 0.1 | 1 | Tri(o-tolyl)phosphine | 0.8 x 10⁻⁵ |
| 0.1 | 1 | Tricyclohexylphosphine | 2.5 x 10⁻⁵ |
| 0.2 | 1 | Tricyclohexylphosphine | 5.1 x 10⁻⁵ |
| 0.1 | 2 | Tricyclohexylphosphine | 4.9 x 10⁻⁵ |
This interactive table demonstrates how kinetic data can be used to understand the influence of catalyst and ligand structure on reaction rates.
Activation Energy and Thermodynamic Considerations
A thorough review of available scientific literature and chemical databases reveals a significant gap in experimental and computational data regarding the activation energy and thermodynamic properties of reactions involving this compound. While general principles of chemical kinetics and thermodynamics govern its reactive behavior, specific quantitative values for activation energies (Ea), and changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its characteristic reactions are not documented in readily accessible sources.
The reactivity of this compound is dictated by the interplay of its structural features: a sterically hindered neopentyl-like framework, a primary allylic bromide, and a terminal double bond. These elements suggest potential participation in various reaction types, including nucleophilic substitution (S_N2), elimination (E2), and electrophilic addition to the alkene. Each of these pathways would be associated with a unique transition state and a corresponding activation energy barrier.
For instance, in a hypothetical S_N2 reaction, the approach of a nucleophile to the carbon bearing the bromine atom would be significantly hindered by the bulky 2,4,4-trimethylpentyl group. This steric hindrance would be expected to lead to a high activation energy for substitution reactions. In contrast, elimination reactions (E2 pathway) to form a conjugated diene might be more favorable, though still influenced by the steric environment. Electrophilic addition to the double bond would proceed via a carbocation intermediate, the stability of which would be influenced by the electronic effects of the bromine atom and the alkyl groups.
Without specific experimental data or computational studies, any discussion of activation energies and thermodynamic parameters for reactions of this compound remains speculative. The generation of reliable data through laboratory experiments (e.g., kinetic studies at various temperatures) or high-level computational chemistry calculations would be necessary to provide a quantitative understanding of its reaction mechanisms.
Table 1: Hypothetical Thermodynamic Parameters for Reactions of this compound
| Reaction Type | Expected ΔH (Enthalpy) | Expected ΔS (Entropy) | Expected ΔG (Gibbs Free Energy) at Standard Conditions | Notes |
| S_N2 Substitution | Exothermic (new bond formation) | Likely small or slightly negative | Dependent on specific nucleophile and solvent | High activation energy expected due to steric hindrance. |
| E2 Elimination | Endothermic (bond breaking) | Positive (increase in number of molecules) | Dependent on temperature and base strength | May be competitive with substitution, especially with bulky bases. |
| Electrophilic Addition | Exothermic (formation of two new sigma bonds) | Negative (decrease in number of molecules) | Generally spontaneous for typical electrophiles. | Regioselectivity would be a key consideration. |
Note: The values in this table are qualitative predictions and are not based on experimental or calculated data for this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DENSITY) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Bromo-2,4,4-trimethylpent-1-ene, DFT calculations can provide a detailed understanding of its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and localization of these orbitals are key determinants of a molecule's nucleophilic and electrophilic character.
In the case of this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C), which is the most electron-rich region of the molecule. This localization makes the double bond the primary site for electrophilic attack. The LUMO, conversely, is anticipated to be centered on the antibonding orbital of the carbon-bromine (C-Br) bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the bromine.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Implied Reactivity |
| HOMO | C=C double bond | Nucleophilic character, site for electrophilic attack |
| LUMO | σ* orbital of the C-Br bond | Electrophilic character, site for nucleophilic attack |
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. avogadro.ccnumberanalytics.com For this compound, an ESP would illustrate the following features:
Negative Potential: The region around the C=C double bond will exhibit a high electron density, appearing as a red or yellow area on the ESP map. This confirms the nucleophilic nature of the alkene functional group. youtube.com
Positive Potential: The area around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the bromine, will show a lower electron density, depicted in blue. youtube.com The bromine atom itself will exhibit a region of positive potential on its outermost surface (the σ-hole), which is characteristic of halogen bonding. researchgate.netnih.gov
Polarity: The C-Br bond is polar due to the higher electronegativity of bromine compared to carbon. This results in a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the adjacent carbon atom, influencing the molecule's dipole moment and intermolecular interactions.
Molecular Dynamics (MD) Simulations of Conformational Space
Molecular dynamics simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamic properties.
Rotational Barriers and Steric Hindrance Effects
The presence of a bulky tert-butyl group ((CH₃)₃C-) at the C4 position in this compound introduces significant steric hindrance. quora.com This steric bulk has a profound impact on the rotational barriers around the single bonds in the molecule.
Rotation around the C3-C4 bond, in particular, would be highly restricted. The interaction between the vinyl group at C2 and the large tert-butyl group would lead to high-energy eclipsed conformations. The staggered conformations, where these groups are furthest apart, would be significantly more stable. The rotational energy barrier can be quantified through MD simulations, with values for similar sterically hindered alkanes suggesting it could be substantial. msu.edu For comparison, the rotational barrier in bromoethane (B45996) is approximately 15 kJ/mol. vaia.com Due to the increased steric strain from the tert-butyl group, the barrier in this compound is expected to be considerably higher.
Table 2: Estimated Rotational Energy Barriers in Related Compounds
| Compound | Bond of Rotation | Estimated Rotational Barrier (kJ/mol) | Key Steric Interaction |
| Bromoethane | C-C | 15 vaia.com | H↔Br eclipsing |
| 1,2-Dichloroethane | C-C | ~12.5 (gauche-anti) msu.edu | Cl↔Cl gauche/eclipsing |
| This compound | C3-C4 | > 20 (estimated) | Vinyl group ↔ tert-butyl group |
Transition State Calculations for Reaction Mechanisms
Transition state calculations are crucial for elucidating the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate. researchgate.net These calculations allow for the determination of activation energies, which govern the reaction rates.
Energy Profiles of Addition, Elimination, and Substitution Reactions
This compound can undergo several types of reactions, including electrophilic addition to the double bond, elimination of HBr, and nucleophilic substitution at the carbon bearing the bromine.
Addition Reactions: Electrophilic addition of reagents like HBr to the double bond would proceed through a carbocation intermediate. libretexts.org According to Markovnikov's rule, the electrophile (H⁺) would add to the less substituted carbon of the double bond (C1), leading to the formation of a more stable tertiary carbocation at C2. The subsequent attack of the bromide ion would yield the final product. The energy profile for this two-step reaction would show two transition states and one intermediate. libretexts.orgshout.education
Elimination Reactions: Treatment with a strong, sterically hindered base would favor an E2 elimination reaction to form a diene. libretexts.org The energy profile for an E2 reaction is a single-step process with one transition state. libretexts.org The significant steric hindrance around the C-Br bond might influence the regioselectivity of the elimination.
Substitution Reactions: Nucleophilic substitution could occur via either an Sₙ1 or Sₙ2 mechanism. The tertiary nature of the carbon adjacent to the bromine (C5 is attached to a quaternary carbon) and the steric hindrance from the tert-butyl group would likely disfavor a direct Sₙ2 attack. acs.org An Sₙ1 mechanism, proceeding through a carbocation intermediate after the departure of the bromide ion, might be more plausible, although rearrangement of the carbocation could be possible. The energy profile for an Sₙ1 reaction involves a multi-step process with at least one carbocation intermediate. shout.educationyoutube.com
Table 3: Summary of Predicted Reaction Mechanisms and Energy Profile Characteristics
| Reaction Type | Plausible Mechanism | Key Intermediate(s) | Number of Transition States |
| Electrophilic Addition (e.g., + HBr) | Electrophilic Addition | Tertiary Carbocation | 2 |
| Elimination (e.g., + strong base) | E2 | None (concerted) | 1 |
| Nucleophilic Substitution | Sₙ1 | Carbocation | ≥ 2 |
QSAR (Quantitative Structure-Activity Relationship) Beyond Biological Contexts
While traditionally used in drug discovery, Quantitative Structure-Activity Relationship (QSAR) models are increasingly being applied to predict the physical, chemical, and reactive properties of compounds in non-biological contexts.
In the context of organic chemistry, QSAR models can be developed to predict the reactivity and selectivity of a series of related compounds in a specific transformation. For a compound like this compound, a QSAR model could be constructed to predict its reactivity in various organic reactions, such as its susceptibility to nucleophilic attack or its role in metal-catalyzed cross-coupling reactions.
The development of such a predictive model involves several key steps:
Data Set Assembly: A dataset of structurally related allylic bromides, including this compound, would be compiled. For each compound, experimental data on its reactivity (e.g., reaction rates, yields) in a specific reaction would be required.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties.
Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimental reactivity data. The predictive power of the model would then be rigorously validated using internal and external validation techniques.
Table 2: Hypothetical Molecular Descriptors for a QSAR Study Including this compound
| Compound | LogP | Molar Refractivity | LUMO Energy (eV) | Steric Hindrance Parameter |
| Allyl bromide | 1.43 | 20.6 | -1.2 | 1.0 |
| Crotyl bromide | 1.98 | 25.2 | -1.1 | 1.5 |
| This compound | 4.12 | 48.5 | -0.9 | 3.8 |
Note: The data in this table is illustrative and represents a hypothetical scenario for educational purposes.
These predictive models can be invaluable tools for reaction optimization and for designing new reagents with desired reactivity and selectivity profiles. iupac.org By understanding the structural features that govern the reactivity of compounds like this compound, chemists can make more informed decisions in the planning and execution of organic syntheses. acs.org
5 Bromo 2,4,4 Trimethylpent 1 Ene As a Precursor in Advanced Materials Science
Hypothetical Role as a Monomer in Specialty Polymer Synthesis (Excluding Material Properties)
The unique structure of 5-Bromo-2,4,4-trimethylpent-1-ene, featuring a bulky neopentyl-like substituent adjacent to the polymerizable double bond and a terminal bromine atom, suggests it could be a valuable, albeit challenging, monomer for creating polymers with specialized architectures. The steric hindrance around the vinyl group would likely impart a low ceiling temperature and slow propagation kinetics in polymerization reactions.
Potential for Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP) methods are essential for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. The presence of the terminal bromine atom in this compound makes it a theoretical candidate for Atom Transfer Radical Polymerization (ATRP).
In a hypothetical ATRP setup, the bromo- group could act as an initiator site for the polymerization of other monomers. However, the vinyl group of this compound itself would be challenging to polymerize directly via ATRP due to the high energy of the resulting primary radical and potential side reactions.
A more plausible CRP approach would be Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. A suitable RAFT agent could potentially control the polymerization of the sterically hindered vinyl group, though the bulky side chain would likely necessitate high temperatures or high-pressure conditions to achieve significant monomer conversion and reasonable polymer chain lengths.
Table 1: Theoretical Parameters for Controlled Radical Polymerization of this compound
| Parameter | Theoretical Consideration | Potential Challenges |
| Monomer Reactivity | Low due to steric hindrance from the trimethylpentyl group. | Slow polymerization rates; low conversion. |
| ATRP Suitability | The bromine atom could serve as an initiator site, but the vinyl group is not ideal for direct ATRP. | Potential for side reactions; difficulty in controlling polymerization of the vinyl group itself. |
| RAFT Suitability | More likely to be successful than ATRP for the vinyl group, with appropriate choice of RAFT agent and reaction conditions. | May require forcing conditions (high temperature/pressure); potential for chain transfer to solvent. |
| Resulting Polymer | Would possess a pendant bromine on every monomer unit, allowing for post-polymerization modification. | Low degree of polymerization may limit utility. |
This table is based on theoretical considerations and not on experimental data.
Hypothetical Copolymerization with Functional Monomers
Given the likely difficulty in homopolymerizing this compound, a more viable route to incorporate its unique structure into a polymer backbone would be through copolymerization. By pairing it with a more reactive comonomer, such as a styrenic or acrylic monomer, it may be possible to introduce the bromo-functionalized, bulky side-chains into a variety of polymer structures.
For instance, in a free radical copolymerization with methyl acrylate (B77674), the resulting copolymer would have segments derived from both monomers. The reactivity ratios for this specific pair would need to be determined experimentally to predict the resulting copolymer composition and microstructure. The presence of the this compound units would introduce both steric bulk and a reactive handle for further chemical transformations.
Postulated Scaffold for Dendrimer and Hyperbranched Polymer Synthesis
Dendrimers and hyperbranched polymers are three-dimensional macromolecules with a high degree of branching and a large number of terminal functional groups. The structure of this compound makes it an intriguing, though untested, building block for such architectures.
Theoretical Controlled Arm Growth and Functionalization
In a hypothetical scenario, this compound could be used in a divergent synthesis approach. The vinyl group could undergo a hydroboration-oxidation sequence to be converted into a hydroxyl group. This hydroxyl could then be used to initiate the growth of polymer arms. The terminal bromine atom provides a reactive site that could be converted to other functionalities, such as an azide (B81097), which could then participate in "click" chemistry reactions to attach other dendritic wedges or functional molecules. This dual functionality is a key requirement for monomers used in building complex branched structures.
Envisioned Precursor for Surface Modification and Grafting Applications
The modification of surfaces with polymer brushes is a powerful technique to tailor the properties of materials for a wide range of applications.
Theoretical Surface-Initiated Polymerization from Substrates
The bromine atom on this compound makes it a theoretical candidate for use in surface-initiated atom transfer radical polymerization (SI-ATRP). In this approach, a substrate (e.g., silicon wafer, gold surface) would first be functionalized with a self-assembled monolayer that can react with the vinyl group of this compound, for instance, via a thiol-ene reaction if the surface is thiol-terminated. This would immobilize the molecule on the surface, with the bromine atom oriented away from the substrate.
This bromine-terminated surface could then act as a macroinitiator for the polymerization of a second monomer, growing a polymer brush from the surface. The bulky trimethylpentyl group would likely create significant spacing between the initiating sites, potentially leading to the formation of less dense, "mushroom" regime polymer brushes.
Table 2: Hypothetical Scheme for Surface Modification
| Step | Description | Key Chemical Transformation |
| 1. Surface Preparation | Functionalization of a substrate with a suitable reactive group (e.g., thiol). | Formation of a self-assembled monolayer. |
| 2. Immobilization of Initiator | Reaction of the vinyl group of this compound with the prepared surface. | Thiol-ene "click" reaction. |
| 3. Polymer Brush Growth | Surface-initiated ATRP of a desired monomer from the immobilized bromine sites. | Controlled radical polymerization. |
| 4. Post-Grafting Modification | Chemical conversion of the polymer brush end-groups if necessary. | Further functionalization. |
This table outlines a theoretical pathway and is not based on published experimental work.
Attachment to Nanoparticles and Carbon Materials
The unique structural characteristics of this compound, specifically the presence of a vinyl bromide, suggest its potential as a versatile agent for the surface functionalization of nanoparticles and carbon materials. While direct studies involving this specific compound are not extensively documented, its reactivity can be inferred from established chemical pathways for similar bromoalkenes. The primary mechanisms for attachment would likely involve either direct reaction at the vinyl bromide moiety or conversion to a more reactive functional group prior to conjugation.
One plausible strategy for covalent attachment is through palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions. libretexts.orgorganic-chemistry.org In this scenario, the surface of the nanoparticle or carbon material (like graphene oxide or carbon nanotubes) would first be functionalized with a suitable reaction partner. For instance, surfaces modified with terminal alkyne groups could react with this compound via a Sonogashira coupling to form a stable carbon-carbon bond, tethering the trimethylpentyl group to the material's surface. libretexts.org
Another potential route involves the conversion of the bromide to an organometallic reagent, such as a Grignard or organolithium species, followed by reaction with electrophilic sites on the material's surface. However, the stability of such reagents and the potential for side reactions would need to be carefully controlled.
The bulky 2,4,4-trimethylpentyl group would likely play a significant role in the properties of the resulting functionalized materials. This large, non-polar group could be leveraged to enhance the dispersibility of nanoparticles in non-polar solvents or polymer matrices. Furthermore, the spatial arrangement of these bulky groups on a surface could create specific steric environments, potentially influencing the material's interaction with its surroundings.
| Potential Reaction | Functional Group on Material | Resulting Linkage |
| Sonogashira Coupling | Terminal Alkyne | C-C triple bond |
| Heck Coupling | Alkene | C-C double bond |
| Stille Coupling | Organotin | C-C single bond |
Building Block for Photoactive and Electroactive Molecules
The electronic and steric properties of this compound make it a theoretical candidate as a building block in the synthesis of larger, functional organic molecules with tailored photoactive and electroactive properties. The vinyl bromide functionality serves as a key reactive handle for incorporation into more complex conjugated systems.
Integration into Conjugated Polymer Backbones (Excluding Device Performance)
In the realm of materials science, conjugated polymers are of significant interest due to their unique electronic and optical properties. advancedsciencenews.com The synthesis of these materials often relies on the polymerization of monomer units through cross-coupling reactions. nsf.gov this compound could theoretically serve as a monomer or a co-monomer in such polymerizations.
Transition metal-catalyzed polycondensation reactions, such as Suzuki, Stille, or Sonogashira polymerizations, are powerful methods for constructing conjugated polymer backbones. rsc.org For instance, if this compound were subjected to a Sonogashira polymerization with a di-alkyne co-monomer, a polymer with alternating trimethylpentyl-substituted vinyl units and the di-alkyne's conjugated segment would be formed. libretexts.org The general scheme for such a reaction is the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org
The incorporation of the bulky 2,4,4-trimethylpentyl side group onto the polymer backbone would be expected to have a significant impact on the polymer's physical properties. These large aliphatic groups would likely increase the polymer's solubility in organic solvents, a crucial factor for solution-based processing and characterization. Furthermore, the steric hindrance provided by these groups could disrupt intermolecular packing and π-π stacking between polymer chains. This can influence the solid-state morphology and, consequently, the material's intrinsic electronic properties, though a detailed discussion of device performance is beyond the scope of this section.
Research into similar structures has shown that the introduction of bulky side chains can lead to polymers with altered photophysical properties, such as shifts in their absorption and emission spectra, due to changes in the conformation of the polymer backbone. rsc.org
| Polymerization Method | Co-monomer Type | Potential Polymer Backbone Feature |
| Sonogashira Polymerization | Di-alkyne | Alternating vinyl and alkyne units |
| Suzuki Polymerization | Di-boronic acid or ester | Alternating vinyl and aryl/vinyl units |
| Stille Polymerization | Di-stannane | Alternating vinyl and aryl/vinyl units |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence for Reaction Discovery
High-Throughput Experimentation in Synthetic Optimization
High-throughput experimentation (HTE) is a powerful technology that enables the rapid and parallel execution of a large number of chemical reactions. mrs-j.orgrsc.org This approach is particularly well-suited for optimizing the synthesis of 5-Bromo-2,4,4-trimethylpent-1-ene. By systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant concentrations in a miniaturized format, researchers can quickly identify the optimal conditions for its production. mrs-j.org
The coupling of HTE with automated analysis techniques allows for the rapid screening of reaction outcomes, providing a wealth of data that can be used to build detailed kinetic and mechanistic models. This data-rich approach not only accelerates the optimization of existing synthetic methods but also facilitates the discovery of new and improved routes. For example, HTE could be employed to screen a large library of potential catalysts for the bromination of 2,4,4-trimethylpent-1-ene, leading to the identification of a more active, selective, and environmentally benign catalyst. mrs-j.org
Exploration of Bio-Inspired Catalysis for Transformations
Nature has evolved a diverse array of enzymes that can catalyze chemical reactions with remarkable specificity and efficiency under mild conditions. tandfonline.comnih.gov The application of bio-inspired catalysis and enzymatic methods to the synthesis and transformation of this compound represents a significant frontier in green chemistry. researchgate.netnih.gov
Researchers are exploring the use of halogenase enzymes, for instance, to carry out the site-specific halogenation of organic molecules. tandfonline.comresearchgate.net Engineering these enzymes could provide a highly selective and environmentally friendly method for producing this compound, avoiding the use of harsh and toxic reagents often employed in traditional halogenation reactions. tandfonline.com Furthermore, other enzymes could be used to catalyze subsequent transformations of the bromoalkene, opening up new pathways to complex molecules. The development of such biocatalytic processes is a key step towards more sustainable chemical manufacturing. researchgate.netnih.gov
Sustainable and Circular Economy Approaches for Synthesis and Application
The principles of a sustainable and circular economy are increasingly influencing the chemical industry, with a focus on minimizing waste, reducing environmental impact, and utilizing renewable resources. rsc.orgmdpi.com For a halogenated compound like this compound, this translates to developing greener synthetic methods and considering the entire lifecycle of the compound.
Sustainable approaches to its synthesis could involve the use of safer and more environmentally friendly brominating agents, as well as the replacement of hazardous solvents with greener alternatives. rsc.org The development of catalytic processes that minimize the formation of byproducts is also a key objective. rsc.org
From a circular economy perspective, research could focus on developing methods for the recovery and reuse of the bromine atom from waste streams containing halogenated organic compounds. mdpi.comtecamgroup.com This would not only reduce the environmental burden associated with these compounds but also conserve valuable resources. Furthermore, designing applications for this compound that allow for its eventual degradation into non-toxic components or its recycling back into the chemical value chain will be crucial for its long-term viability in a circular economy. researchgate.net
Conclusion
Summary of Key Research Findings
Research specifically focused on 5-Bromo-2,4,4-trimethylpent-1-ene is limited in the public domain. However, by examining related bromoalkene compounds, we can infer its likely chemical behavior and potential areas of interest. The presence of both a terminal alkene and a primary alkyl bromide suggests a molecule with dual reactivity. The alkene group is available for electrophilic addition reactions, while the bromine atom can act as a leaving group in nucleophilic substitution and elimination reactions.
Studies on similar structures, such as 5-bromo-1-pentene (B141829), highlight the utility of this bifunctional arrangement. For instance, 5-bromo-1-pentene is a known precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. nbinno.com The vinyl group can undergo reactions like hydroboration-oxidation to form a primary alcohol, while the bromo- group can be displaced by a variety of nucleophiles to introduce new functional groups.
Furthermore, research into the polymerization of related bromoalkenes, such as the free-radical polymerization of methyl acrylate (B77674) with 5-bromo-1-pentene, demonstrates the potential for these molecules to be incorporated into polymer chains. researchgate.net The bromine atom in the resulting polymer can then be further functionalized, for example, by conversion to an azide (B81097) for "click" chemistry applications. researchgate.net
Broader Implications for Organic Synthesis and Materials Science
The potential applications of this compound in organic synthesis are significant, primarily due to its nature as a versatile building block. The ability to selectively react at either the double bond or the carbon-bromine bond allows for a stepwise introduction of different functionalities, making it a valuable intermediate in the synthesis of complex target molecules. For example, it could be used to introduce the bulky and lipophilic 2,4,4-trimethylpentyl group into a larger molecule, a common strategy in the development of new pharmaceuticals and agrochemicals to enhance their biological activity and membrane permeability.
In materials science, the implications are centered around its potential use as a monomer or a comonomer in polymerization reactions. The incorporation of this compound into a polymer backbone would introduce a pendant alkyl bromide group. This functional handle can be used for post-polymerization modification, allowing for the tailoring of material properties. For instance, the bromine atoms could serve as initiation sites for atom transfer radical polymerization (ATRP), enabling the synthesis of graft copolymers with complex architectures. Additionally, the bromine can be substituted with other functional groups to alter the polymer's solubility, thermal stability, or adhesive properties. nbinno.com
Unaddressed Challenges and Future Research Perspectives
The most significant challenge concerning this compound is the current lack of dedicated research. Its synthesis, reactivity, and physical properties have not been extensively documented in scientific literature. Therefore, future research should initially focus on developing an efficient and scalable synthesis for this compound. A potential route could be the dehydrohalogenation of a corresponding dibromide, a method used for the synthesis of other bromoalkenes. chemicalbook.comgoogle.com
Once a reliable synthetic route is established, a thorough investigation of its reactivity is warranted. This would involve studying a range of reactions at both the alkene and the alkyl bromide sites to understand the influence of the sterically demanding trimethylpentyl group on reaction outcomes. For instance, exploring the regioselectivity of addition reactions to the double bond and the kinetics of nucleophilic substitution at the primary carbon would provide valuable insights for its application in synthesis.
From a materials science perspective, future work should explore the polymerization behavior of this compound. Investigating its ability to undergo polymerization, both as a homopolymer and as a copolymer with other monomers, would be a crucial first step. Subsequent research could then focus on the post-polymerization modification of the resulting materials to create novel polymers with tailored properties for specific applications, such as advanced coatings, new types of resins, or functional adhesives. nbinno.com A deeper understanding of this molecule will open up new avenues for its use in both academic and industrial research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
